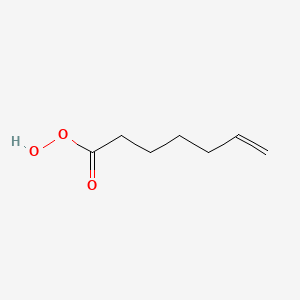
Hept-6-eneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-6-eneperoxoic acid is an organic compound characterized by the presence of a peroxo group attached to a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-6-eneperoxoic acid can be synthesized through the oxidation of hept-6-enoic acid. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the peroxo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hept-6-eneperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to hept-6-enoic acid by using reducing agents such as sodium borohydride.
Substitution: The peroxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of epoxides, alcohols, and ketones.
Reduction: Hept-6-enoic acid.
Substitution: Formation of substituted heptene derivatives.
Scientific Research Applications
Hept-6-eneperoxoic acid has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other peroxo compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peroxo-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of hept-6-eneperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s ability to generate ROS makes it a potent oxidizing agent, useful in both chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Hept-6-enoic acid: Lacks the peroxo group, making it less reactive in oxidation reactions.
Methacryloyl peroxynitrate: Another peroxo compound with different structural features and reactivity.
2-methylprop-2-eneperoxoic acid: Similar peroxo functionality but with a different carbon backbone.
Uniqueness
Hept-6-eneperoxoic acid is unique due to its specific structure, which combines the reactivity of the peroxo group with the stability of the heptene chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
65566-29-2 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
hept-6-eneperoxoic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6-7(8)10-9/h2,9H,1,3-6H2 |
InChI Key |
RIMZKRUAPINUCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


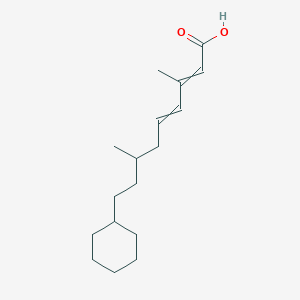



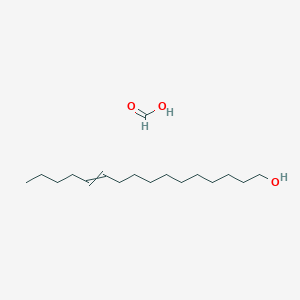
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
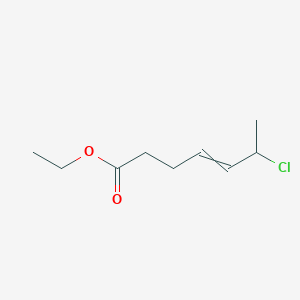
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
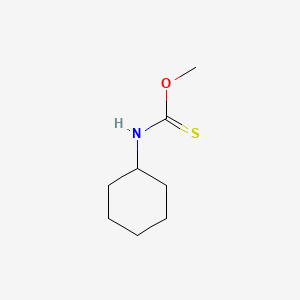
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
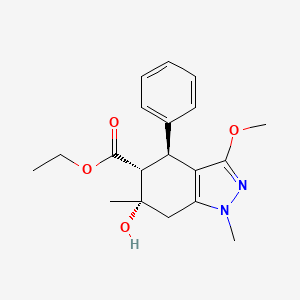
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
